molecular formula C7H9BBrClN2O3 B12500017 (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride

(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B12500017
M. Wt: 295.33 g/mol
InChI Key: QTILIKGWKGAZBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and other biochemical applications . The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids. Its hydrazinecarbonyl group offers additional sites for chemical modification, making it versatile for various synthetic and research purposes.

Properties

Molecular Formula

C7H9BBrClN2O3

Molecular Weight

295.33 g/mol

IUPAC Name

[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C7H8BBrN2O3.ClH/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14;/h1-3,13-14H,10H2,(H,11,12);1H

InChI Key

QTILIKGWKGAZBV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O.Cl

Origin of Product

United States

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